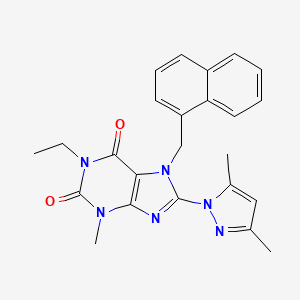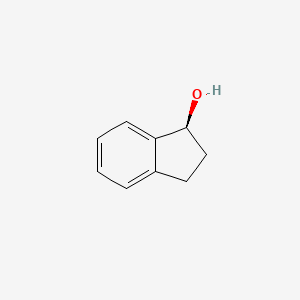
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide" is a derivative of the benzodiazepine family, a class of psychoactive substances with various therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant effects. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of closely related benzodiazepine derivatives.
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves multi-component reactions, as seen in the five-component condensation reaction reported for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides . Additionally, cycloaddition reactions have been employed to synthesize tetrahydro-azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones from dihydro-1H-1,5-benzodiazepines . These methods highlight the versatility and complexity of synthesizing benzodiazepine derivatives.
Molecular Structure Analysis
The molecular structure of benzodiazepines can be significantly altered by substituents, as demonstrated by the synthesis of various substituted tetrahydro-1,5-benzodiazepinones . The introduction of bromine into the aromatic ring of these compounds can influence the orientation of entering groups during bromination reactions . Crystallography studies have also revealed how modifications in the benzodiazepine structure can lead to different molecular conformations and assembly modes in crystals .
Chemical Reactions Analysis
Benzodiazepine derivatives undergo a range of chemical reactions. For instance, bromination reactions have been used to introduce bromo-substituents into the aromatic ring of tetrahydro-1,5-benzodiazepin-2-ones . The reactivity of these compounds can also be influenced by the presence of different substituents, which can affect the orientation and outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are closely related to their molecular structure. Substituents can affect the compound's reactivity, as seen in the bromination of tetrahydro-1,5-benzodiazepin-2-ones . The crystal structures of these compounds can also vary, leading to different intermolecular interactions and properties . Although the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general trends observed in related compounds can offer some insights.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- A study by Akbarzadeh et al. (2012) explored the synthesis of new derivatives of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide using a five-component condensation reaction. These compounds exhibited antibacterial activities, suggesting potential use in antimicrobial research (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).
Bromination and Chemical Properties
- Puodžiūnaitė et al. (2000) reported the bromination of the aromatic ring of tetrahydro-1,5-benzodiazepinones, a chemical reaction related to this compound, to produce novel mono- or dibromo-substituted derivatives. This study contributes to understanding the chemical properties and reactions of benzodiazepine derivatives (Puodžiūnaitė, Jančienė, Stumbrevičiūtė, & Kosychova, 2000).
Potential Psychotropic Activity
- Nawrocka et al. (1996) investigated derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one for their psychotropic activity. This research highlights the potential use of related benzodiazepine compounds in developing new psychotropic medications (Nawrocka, Rutkowska, Szeląg, Barczyńska, Kedzierska-Goździk, Blaszczyk, & Dziwiszek, 1996).
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2BrH/c12-8-1-2-9-7(5-8)6-10-3-4-11-9;;/h1-2,5,10-12H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIBLPHPDLUVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)



![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

